2-((Cyclohexanecarbonyl)oxy)acetic acid
Overview
Description
2-((Cyclohexanecarbonyl)oxy)acetic acid, also known as CHCA, is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.205 . It has been extensively studied in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H14O4 . The compound is composed of a cyclohexane ring attached to a carbonyl group (C=O), which is further linked to an acetic acid molecule through an oxygen atom .Scientific Research Applications
Oxyfunctionalization of Hydrocarbons
The compound has been utilized in the catalytic oxyfunctionalization of saturated hydrocarbons, showing remarkable efficiency in the presence of acetic acid. This process involves the use of oxo-bridged diiron(III) complexes as synthetic models of non-heme iron oxygenases. The addition of acetic acid in these reactions has been noted to significantly enhance the conversion rates and selectivity towards alcohol formation in the oxidation of cyclohexane and other hydrocarbons, indicating its crucial role in these catalytic processes (Agarwalla, 2020).
Hydrocarboxylation of Cyclohexane
The compound has also been involved in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid using gold nanoparticles deposited on surface-modified carbon materials as catalysts. This novel catalytic system, which includes acetic acid, has shown promising results in improving yield and recyclability, making it a valuable advancement in the field of catalytic reactions (Ribeiro et al., 2017).
Synthesis of Organic Compounds
Furthermore, the compound has been part of the synthesis process for organic compounds like 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, highlighting its role in the preparation of important intermediates for the synthesis of various alkaloids. This synthesis process involves the preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives, showcasing the compound's utility in complex organic synthesis routes (Juma et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(cyclohexanecarbonyloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELSWSXPQHPJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737326 | |
Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667465-00-1 | |
Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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